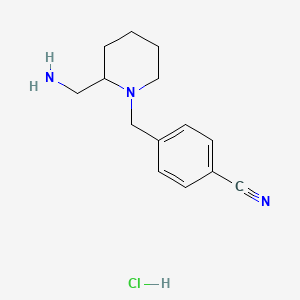
4-((2-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride is a chemical compound known for its diverse applications in scientific research. It features a piperidine ring attached to a benzonitrile moiety, making it a valuable intermediate in organic synthesis and pharmaceutical development.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-((2-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride typically involves the following steps:
Formation of the Piperidine Intermediate: The starting material, piperidine, undergoes a reaction with formaldehyde and hydrogen cyanide to form 2-(aminomethyl)piperidine.
Coupling Reaction: The intermediate is then coupled with 4-chloromethylbenzonitrile under basic conditions to yield 4-((2-(aminomethyl)piperidin-1-yl)methyl)benzonitrile.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon to reduce the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzonitrile moiety, where the nitrile group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Primary amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Serves as a building block for the development of new materials.
Biology:
- Investigated for its potential as a ligand in receptor binding studies.
- Used in the synthesis of biologically active compounds.
Medicine:
- Explored for its potential therapeutic properties, including as a precursor for drug development.
- Studied for its role in the synthesis of pharmaceutical agents targeting specific biological pathways.
Industry:
- Utilized in the production of specialty chemicals.
- Employed in the manufacture of advanced polymers and resins.
作用機序
The mechanism of action of 4-((2-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride depends on its application. In biological systems, it may act as a ligand that binds to specific receptors, modulating their activity. The piperidine ring and benzonitrile moiety can interact with various molecular targets, influencing pathways involved in signal transduction, enzyme activity, or gene expression.
類似化合物との比較
4-((2-(Aminomethyl)piperidin-1-yl)methyl)benzamide: Similar structure but with an amide group instead of a nitrile.
4-((2-(Aminomethyl)piperidin-1-yl)methyl)benzyl alcohol: Contains a hydroxyl group instead of a nitrile.
4-((2-(Aminomethyl)piperidin-1-yl)methyl)benzoic acid: Features a carboxylic acid group in place of the nitrile.
Uniqueness: 4-((2-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitrile group allows for versatile chemical transformations, while the piperidine ring provides structural rigidity and potential for receptor binding.
This compound’s versatility and unique properties make it a valuable tool in various fields of scientific research and industrial applications
特性
IUPAC Name |
4-[[2-(aminomethyl)piperidin-1-yl]methyl]benzonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3.ClH/c15-9-12-4-6-13(7-5-12)11-17-8-2-1-3-14(17)10-16;/h4-7,14H,1-3,8,10-11,16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMRZGLBXMRNDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CN)CC2=CC=C(C=C2)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














